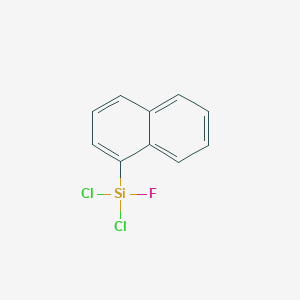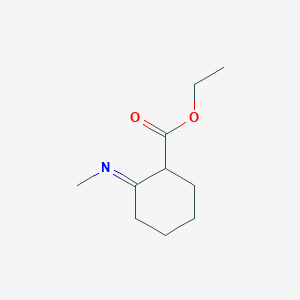silane CAS No. 61668-36-8](/img/structure/B14565389.png)
[(2-Bromoprop-1-en-1-yl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromoprop-1-en-1-yl)oxysilane is a chemical compound with the molecular formula C6H13BrOSi. It is a brominated silane derivative, often used in organic synthesis due to its reactivity and versatility. The compound features a bromine atom attached to a propene group, which is further connected to a trimethylsilane group through an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoprop-1-en-1-yl)oxysilane typically involves the reaction of 2-bromo-1-propene with trimethylsilanol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
2-Bromo-1-propene+TrimethylsilanolBase(2-Bromoprop-1-en-1-yl)oxysilane
Industrial Production Methods
Industrial production of (2-Bromoprop-1-en-1-yl)oxysilane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Bromoprop-1-en-1-yl)oxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in the propene group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions
Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are used under anhydrous conditions.
Addition: Halogens (e.g., Br2), hydrogen (H2) with a catalyst, or other electrophiles in the presence of a suitable solvent.
Major Products
Substitution: Products include various substituted silanes depending on the nucleophile used.
Elimination: The major product is typically an alkene.
Addition: Products include dihalides, hydrogenated silanes, or other addition products.
Scientific Research Applications
(2-Bromoprop-1-en-1-yl)oxysilane is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing bromopropene and trimethylsilane groups into organic molecules.
Material Science: In the synthesis of silicon-based polymers and materials.
Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.
Catalysis: In the development of new catalytic systems for organic transformations.
Mechanism of Action
The mechanism of action of (2-Bromoprop-1-en-1-yl)oxysilane in chemical reactions involves the activation of the bromine atom and the double bond in the propene group. The bromine atom acts as a leaving group in substitution and elimination reactions, while the double bond can participate in addition reactions. The trimethylsilane group provides stability and influences the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- [(2-Bromoprop-2-en-1-yl)oxy]methylbenzene
- (3-Bromoprop-1-en-2-yl)benzene
Comparison
(2-Bromoprop-1-en-1-yl)oxysilane is unique due to the presence of the trimethylsilane group, which imparts distinct reactivity and stability compared to other bromopropene derivatives. The trimethylsilane group also enhances the compound’s solubility in organic solvents and its compatibility with various reaction conditions.
Properties
CAS No. |
61668-36-8 |
|---|---|
Molecular Formula |
C6H13BrOSi |
Molecular Weight |
209.16 g/mol |
IUPAC Name |
2-bromoprop-1-enoxy(trimethyl)silane |
InChI |
InChI=1S/C6H13BrOSi/c1-6(7)5-8-9(2,3)4/h5H,1-4H3 |
InChI Key |
ZREDIVJEFDAWOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CO[Si](C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]-N-phenylnitramide](/img/structure/B14565318.png)

![Pyrrolo[1,2-b][1,2,4]triazine-8-carbonitrile, 2,3,7-trimethyl-6-phenyl-](/img/structure/B14565327.png)

![N-[2-(Diethylamino)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B14565333.png)






![Ethyl 2-cyano-3-[(E)-(hydrazinylmethylidene)amino]prop-2-enoate](/img/structure/B14565380.png)
